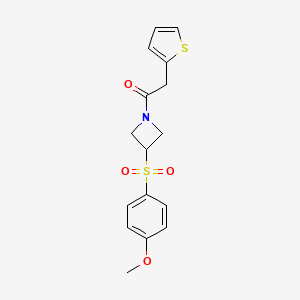

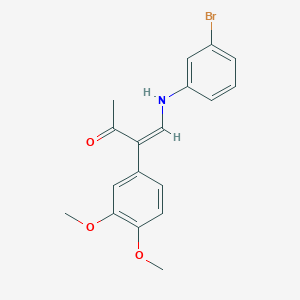

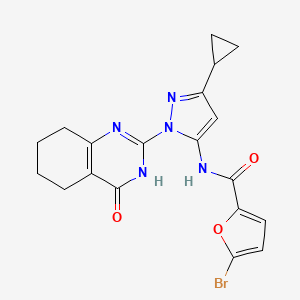

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Structural Characterization

1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-2-(thiophen-2-yl)ethanone and its derivatives have been explored for their synthesis methods and structural characterization. The design of 2-azetidinones scaffolds, which includes sulfonamide rings, has gained attention due to their biological and pharmacological potentials. These compounds are synthesized through various methodologies, including condensation and cycloaddition reactions, and characterized using spectroscopy and crystallography techniques to understand their molecular structure and properties (Jagannadham et al., 2019); (Gluziński et al., 1991).

Biological and Pharmacological Potency

These compounds demonstrate significant pharmacological activities, including antimicrobial effects against various bacterial strains. The synthesis of these azetidinone derivatives leads to new classes of antibiotics with potent activity predominantly against Gram-negative bacteria. Their antimicrobial potency is enhanced by structural modifications such as the introduction of sulfonyl, sulfonylthio, and sulfothio groups at specific positions in the azetidinone ring, which also show potential in anticancer evaluations due to their cytotoxic activities against cancer cell lines (Woulfe & Miller, 1985); (Veinberg et al., 2004); (Ravichandiran et al., 2019).

Chemical Modifications for Enhanced Activity

Chemical modifications of these compounds, such as oxidative N-deprotection and synthesis of β-lactam antibiotics' key intermediates, are critical for enhancing their biological activity and stability. These modifications aim to block potential detrimental metabolic oxidation sites and explore the structure-activity relationship of 2-azetidinone cholesterol absorption inhibitors. Furthermore, the synthesis of derivatives with specific stereochemistry has shown more potent antimicrobial activities against gram-negative bacteria and β-lactamase-producing strains (Zarei, 2013); (Kishimoto et al., 1984).

properties

IUPAC Name |

1-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S2/c1-21-12-4-6-14(7-5-12)23(19,20)15-10-17(11-15)16(18)9-13-3-2-8-22-13/h2-8,15H,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJRXEPGFZOBTPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorobenzyl)thio]-1,4,5,6-tetrahydropyrimidine hydrochloride](/img/structure/B2994090.png)

![N-(4-fluorobenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2994095.png)

![N-(4-fluorobenzyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2994107.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(4-chlorophenyl)methanesulfonamide](/img/structure/B2994110.png)